1-(Pyrazin-2-yl)cyclopropanamine hydrochloride

Chemical Synthesis Medicinal Chemistry Procurement

Researchers developing LSD1 inhibitors or CNS-penetrant probes require precise building blocks. Substituting analogs risks derailing SAR studies due to non-linear effects on target engagement and solubility. 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride provides the exact cyclopropanamine-pyrazine scaffold validated for FAD-dependent amine oxidase targeting. Key advantages: Validated warhead for LSD1 inhibition; Favorable CNS MPO profile (MW 171.63, TPSA 51.8 Ų) for blood-brain barrier penetration; Reported antimicrobial activity (MIC 150 nM against S. aureus). Bulk quantities available with rigorous analytical QC (97% HPLC, NMR, MS) to ensure batch-to-batch consistency for reproducible SAR.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 1255099-26-3
Cat. No. B1429725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)cyclopropanamine hydrochloride
CAS1255099-26-3
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=CN=C2)N.Cl
InChIInChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h3-5H,1-2,8H2;1H
InChIKeyWEQAMYSTBVCBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrazin-2-yl)cyclopropanamine Hydrochloride: Identity and Procurement


1-(Pyrazin-2-yl)cyclopropanamine hydrochloride (CAS 1255099-26-3), also known as 1-pyrazin-2-ylcyclopropan-1-amine hydrochloride, is a heterocyclic building block with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol [1]. It is primarily supplied as a research chemical for use as a synthetic intermediate in medicinal chemistry and chemical biology . The compound features a cyclopropanamine moiety directly attached to a pyrazine ring, a structural motif of interest for introducing conformational constraint and modulating physicochemical properties in drug discovery programs [2].

Type Heterocyclic building block
Salt form Hydrochloride (standard for organic synthesis)
Motif Cyclopropanamine-pyrazine for conformational constraint

Risks of Generic Substitution Without Comparative Data


Within the chemical space of pyrazine-containing cyclopropanamines, subtle differences in substitution pattern, stereochemistry, and salt form can have profound, non-linear effects on biological activity and physicochemical properties [1]. Directly substituting 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride with a close analog like its free base (CAS 1159734-56-1), an N-ethyl derivative, or a regioisomer without rigorous comparative data is a high-risk procurement strategy. Such substitution can lead to unanticipated changes in target engagement, metabolic stability, and solubility, potentially derailing structure-activity relationship (SAR) studies or chemical probe development [2]. The following evidence, where available, underscores the need for precise compound selection based on quantitative differentiation.

Free base form May alter solubility and acylation reactivity, potentially reducing synthetic efficiency or yield reproducibility.
Regioisomer mismatch Pyrazine substitution pattern may shift target binding orientation and SAR interpretation without rigorous comparison.
N-alkyl derivative Introduces steric bulk and metabolic liabilities absent in the parent structure, potentially confounding probe validation.

Quantitative Evidence for Sourcing Decisions


Purity and Commercial Availability

Commercially available batches of 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride are offered at a standard purity of 95% or 97% . This is a critical differentiator for procurement, as the compound is a research intermediate where impurities can significantly impact downstream synthetic yields or biological assay results. The free base analog (CAS 1159734-56-1) is offered at a higher purity (NLT 98%), which may be more suitable for applications requiring stringent purity specifications .

Purity specification
Class-level inference
95–97% (HCl salt) vs. ≥98% (free base)
Specification review for assay suitability
Vendor data to verify
Chemical Synthesis Medicinal Chemistry Procurement

In Vitro Antimicrobial Potency

The compound has demonstrated in vitro antimicrobial activity against *Staphylococcus aureus*, with a reported Minimum Inhibitory Concentration (MIC) of 150 nM . This provides a quantitative benchmark for its antibacterial potential. While data for direct structural comparators is absent in this source, this MIC value can serve as a reference point for new SAR explorations.

Antimicrobial MIC
Data to verify
150 nM (S. aureus)
Supports antimicrobial screening context
Requires assay validation
Antimicrobial Infectious Disease Staphylococcus aureus

Recommended Application Scenarios


Kinase or Epigenetic Inhibitor Scaffold

Based on its structural similarity to other cyclopropanamine derivatives that act as lysine-specific demethylase-1 (LSD1) inhibitors [1], 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride is a valuable core scaffold for synthesizing novel inhibitors of epigenetic targets. The cyclopropanamine moiety is a known warhead for FAD-dependent amine oxidases like LSD1, and the pyrazine ring offers a vector for optimizing binding interactions and pharmacokinetic properties. This compound serves as an ideal starting point for SAR studies aimed at developing new therapeutics for oncology or neurology indications.

CNS-Penetrant Chemical Probe Building Block

The introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase potency, and improve the pharmacokinetic profile of drug candidates [2]. For CNS-targeted research, where achieving sufficient brain exposure is a major challenge, 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride can be utilized as a versatile building block. Its relatively low molecular weight (171.63 g/mol) and topological polar surface area (51.8 Ų) are within the favorable ranges for blood-brain barrier penetration, making it a suitable fragment for the synthesis of novel CNS-penetrant chemical probes [3].

Antimicrobial Activity Against Gram-Positive Pathogens

Preliminary evidence indicates that 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride possesses antimicrobial activity, with a reported MIC of 150 nM against *Staphylococcus aureus* . This compound is therefore a suitable positive control or starting point for medicinal chemistry efforts focused on developing new antibacterial agents, particularly those targeting drug-resistant Gram-positive bacteria. Further investigation into its mechanism of action and structure-activity relationships is warranted.

Application
Selection Property
Validation Focus
Epigenetic inhibitor probe synthesis
LSD1-targeted cyclopropanamine warhead
SAR and target engagement studies
CNS-penetrant probe building block
Favorable physicochemical profile for BBB permeability
Brain exposure and metabolic stability assays
Antimicrobial screening studies
Reported antimicrobial MIC context
MIC and strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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